5-DOXYL-stearic acid, free radical
Overview
Description
5-DOXYL-stearic acid, free radical, also known as 2-(3-Carboxypropyl)-4,4-dimethyl-2-tridecyl-3-oxazolidinyloxy, is a nitroxide spin label commonly used in biophysical and biochemical studies. This compound is particularly valuable for its paramagnetic properties, which make it an excellent probe for electron paramagnetic resonance (EPR) spectroscopy. It is often used to investigate the structural and dynamic properties of lipid bilayers and biological membranes .
Mechanism of Action
- Changes in the EPR spectra reveal alterations in membrane fluidity, lipid mobility, and interactions with other molecules .
- Researchers use it to study lipid transfer between bilayers, lipid–protein interactions, and the dynamics of lipid membranes .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
5-DOXYL-stearic acid, free radical plays a crucial role in biochemical reactions, particularly in the study of lipid membranes. It interacts with various biomolecules, including lipids and proteins, within the membrane. The compound’s paramagnetic properties enable it to act as a spin label, providing insights into the dynamics, fluidity, and phase behavior of membrane lipids . It is also used to study protein-lipid interactions, which are essential for understanding membrane protein functions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell membrane fluidity, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to perturb membrane fluidity makes it a valuable tool for studying the effects of surfactants and other agents on cell membranes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with membrane lipids. The doxyl group on the stearic acid chain allows for targeted investigations into the depth-dependent behavior of lipids in membrane models . The compound’s paramagnetic properties enable it to act as a spin label, providing detailed information about the local environment of the spin label within the lipid structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in long-term studies. Researchers have used this compound to investigate the dynamics and phase behavior of membrane lipids over time, providing valuable insights into the stability of lipid bilayers .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses can provide valuable information about the compound’s impact on cellular function and membrane dynamics . Researchers must carefully consider dosage levels to avoid potential toxicity and ensure accurate results.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes and cofactors involved in lipid oxidation and degradation . Its role in these pathways provides valuable insights into the metabolic flux and levels of metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
This compound is localized within specific subcellular compartments, such as the plasma membrane . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.
Preparation Methods
The synthesis of 5-DOXYL-stearic acid, free radical, typically involves a two-step reaction process:
Oxidation of Stearic Acid: Stearic acid is first oxidized to form the corresponding stearic acid aldehyde.
Formation of the Nitroxide Radical: The aldehyde is then reacted with a suitable nitroxide precursor to form the this compound.
Chemical Reactions Analysis
5-DOXYL-stearic acid, free radical, undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to form oxoammonium cations.
Reduction: It can be reduced to form hydroxylamines.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as ascorbic acid, and catalysts for esterification like sulfuric acid. The major products formed depend on the specific reaction conditions but typically include oxoammonium cations, hydroxylamines, and various esters or amides .
Scientific Research Applications
5-DOXYL-stearic acid, free radical, has a wide range of scientific research applications:
Chemistry: Used as a spin label in EPR spectroscopy to study the dynamics and interactions of lipid bilayers.
Biology: Investigates the structural changes in biological membranes and the behavior of membrane proteins.
Medicine: Studies the role of free radicals in oxidative stress and related diseases.
Industry: Utilized in the development of antioxidants and stabilizers for various products .
Comparison with Similar Compounds
Similar compounds to 5-DOXYL-stearic acid, free radical, include:
16-DOXYL-stearic acid, free radical: Another spin label used for similar EPR studies but with the nitroxide group positioned differently on the stearic acid chain.
Methyl 5-DOXYL-stearate, free radical: A methyl ester derivative of 5-DOXYL-stearic acid, used in studies requiring different solubility properties.
Galvinoxyl, free radical: A different type of nitroxide radical used in various radical scavenging studies
The uniqueness of this compound, lies in its specific positioning of the nitroxide group, which makes it particularly suitable for studying the dynamics of lipid bilayers and membrane proteins.
Properties
IUPAC Name |
4-(3-hydroxy-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-2-yl)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO4/c1-4-5-6-7-8-9-10-11-12-13-14-17-22(18-15-16-20(24)25)23(26)21(2,3)19-27-22/h26H,4-19H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYIFEMDKHNCMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1(N(C(CO1)(C)C)O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952040 | |
Record name | 4-(3-Hydroxy-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29545-48-0 | |
Record name | 4-(3-Hydroxy-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Doxylstearic acid?
A1: The molecular formula of 5-Doxylstearic acid is C21H40NO3, and its molecular weight is 356.55 g/mol.
Q2: How does the structure of 5-DSA enable its use as an ESR probe?
A2: 5-DSA contains a stable nitroxide free radical, the DOXYL group (4,4-dimethyl-oxazolidine-1-oxyl), attached to the fifth carbon of the stearic acid chain. This radical allows for its detection via ESR spectroscopy.
Q3: What information can ESR spectroscopy provide about 5-DSA in a biological system?
A3: ESR spectroscopy can reveal information about the rotational motion, orientation, and polarity of the microenvironment surrounding the 5-DSA molecule within a biological system like a membrane [, , ].
Q4: How does 5-DSA interact with lipid membranes?
A4: 5-DSA inserts into lipid bilayers, anchoring itself with its carboxyl group typically near the lipid-water interface. Its hydrophobic tail integrates with the lipid acyl chains [, , ].
Q5: What factors influence the location of 5-DSA within a membrane?
A5: Factors like the charge of the membrane surface, the presence of cholesterol, and the phase state of the lipid bilayer can influence the depth and orientation of 5-DSA within the membrane [, , ].
Q6: How does 5-DSA report on membrane fluidity?
A6: The rotational motion of 5-DSA, as measured by ESR, is sensitive to the fluidity of its surrounding environment. A more fluid environment allows for greater rotational freedom, resulting in a narrower ESR spectrum [, , ].
Q7: Can 5-DSA be used to study interactions between other molecules and membranes?
A7: Yes, changes in 5-DSA's ESR spectra upon the addition of other molecules can provide insights into how these molecules interact with the membrane. For example, interactions with cholesterol, drugs, peptides, or ions can be studied [, , , ].
Q8: How does the position of the DOXYL group in stearic acid affect its information about the membrane?
A8: The position of the DOXYL group determines the depth at which the probe reports information. 5-DSA, with the DOXYL group closer to the carboxyl headgroup, provides information about the membrane's interfacial region. In contrast, 16-doxylstearic acid, with the DOXYL group near the tail end, reports on the membrane's hydrophobic core [, , ].
Q9: How has 5-DSA been used to study microemulsions?
A9: 5-DSA has been used to study the structural characteristics and stability of microemulsions, including those used as potential drug delivery systems [, ].
Q10: Can 5-DSA help understand the mechanism of action of drugs or other bioactive molecules?
A10: Yes, by monitoring changes in membrane fluidity and order, 5-DSA can provide information about how drugs like adamantyl compounds [], ozone [], or plaunotol [] interact with and potentially disrupt membrane structure.
Q11: How is 5-DSA used in studies of protein-lipid interactions?
A11: 5-DSA can be used to examine the influence of membrane-associated proteins on lipid dynamics and organization. Studies with enzymes like (R)-3-hydroxybutyrate dehydrogenase [] have utilized 5-DSA to understand how proteins influence the surrounding lipid environment.
Q12: Has 5-DSA been used in studies involving stratum corneum, the outermost layer of skin?
A12: Yes, researchers have developed methods for utilizing 5-DSA to study the lipid ordering and fluidity of the stratum corneum ex vivo, providing insights into skin barrier function [].
Q13: What are some limitations of using 5-DSA as an ESR probe?
A13:* 5-DSA is a relatively bulky probe and its presence might perturb the membrane structure to some extent.* The nitroxide radical can be reduced by certain biological molecules, potentially affecting the sensitivity of the measurements [, ].* The interpretation of ESR spectra can be complex and requires careful consideration of factors like probe orientation and dynamics [, ].
Q14: What are some potential future applications of 5-DSA in membrane research?
A14:
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